molecular formula C10H9BrN4O B6071185 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B6071185
M. Wt: 281.11 g/mol
InChI Key: KGLCXYFVOVDBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide, also known as BPC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPC has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. In addition, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied in the literature. However, there are also some limitations to its use. 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide for cancer treatment. In addition, more research is needed to fully understand the mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other fields, such as neuroprotection and anti-inflammatory treatments. Finally, the development of more soluble forms of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide may expand its potential applications in the lab.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate, followed by the addition of pyrazole-5-carboxylic acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and anti-inflammatory treatments. In cancer research, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been shown to have a protective effect on neurons and reduce oxidative stress. In anti-inflammatory treatments, 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce inflammation and pain.

properties

IUPAC Name

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-7-4-2-1-3-6(7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCXYFVOVDBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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